![molecular formula C16H24N2O2 B2532684 Tert-butyl (2R,4R)-4-amino-2-phenylpiperidine-1-carboxylate CAS No. 2380684-62-6](/img/structure/B2532684.png)
Tert-butyl (2R,4R)-4-amino-2-phenylpiperidine-1-carboxylate
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Overview
Description
Tert-butyl (2R,4R)-4-amino-2-phenylpiperidine-1-carboxylate is a compound that is part of a class of organic molecules known for their piperidine structure, which is a six-membered ring containing five carbon atoms and one nitrogen atom. The tert-butyl group attached to the molecule indicates the presence of a bulky substituent, which can influence the molecule's reactivity and physical properties.
Synthesis Analysis
The synthesis of related piperidine derivatives often involves multi-step reactions starting from simple or readily available reagents. For instance, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a related compound, is synthesized from 4-methylpyridinium through a series of reactions including SN2 substitution, reduction, oxidation, and acylation, achieving a total yield of 80.2% . Similarly, the synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate involves organocatalyzed reactions starting from Boc-tetramic acid and benzylidenemalononitrile . These examples demonstrate the complexity and the careful selection of conditions required for the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is often characterized by X-ray crystallography, NMR, and IR spectroscopy. For example, the crystal and molecular structure of a related compound, (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, is stabilized by intramolecular hydrogen bonds, as revealed by X-ray analysis . Conformational analysis using molecular mechanics can also provide insights into the low-energy conformations of these molecules .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including the Mitsunobu reaction, which is used to invert the stereochemistry of alcohols and can introduce substituents like the tert-butyl group . The Schiff base formation is another reaction that these compounds can participate in, as seen in the synthesis of Schiff base compounds from tert-butyl 4-oxopiperidine-1-carboxylate . These reactions are crucial for modifying the structure and properties of the piperidine derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The presence of tert-butyl groups can make these compounds more hydrophobic and can affect their boiling and melting points. The introduction of substituents can also impact the molecule's acidity, basicity, and reactivity towards other chemical species. The conformational preferences of these molecules, as determined by their stereochemistry, can significantly affect their chemical behavior and interactions with biological targets .
properties
IUPAC Name |
tert-butyl (2R,4R)-4-amino-2-phenylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-13(17)11-14(18)12-7-5-4-6-8-12/h4-8,13-14H,9-11,17H2,1-3H3/t13-,14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIVMNPKSPHVAQ-ZIAGYGMSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C[C@@H]1C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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